N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
Description
This compound features a benzamide core linked to a substituted thiophene ring, with a 3,4-dimethoxyphenyl group and a morpholine moiety. The thiophene ring is further substituted with methyl groups at positions 4 and 5, enhancing steric bulk and electronic modulation.
Properties
Molecular Formula |
C26H30N2O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-18(2)33-26(27-25(29)19-8-6-5-7-9-19)23(17)24(28-12-14-32-15-13-28)20-10-11-21(30-3)22(16-20)31-4/h5-11,16,24H,12-15H2,1-4H3,(H,27,29) |
InChI Key |
DCEMIYPYMSNCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)N3CCOCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Thiophene Ring Construction: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Substitution with Dimethoxyphenyl Group:
Attachment of Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide-Thiophene Derivatives
Key analogs differ in substituents on the phenyl ring, morpholine positioning, or thiophene modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Spectral and Tautomeric Analysis
- IR Spectroscopy : Analogs with C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) bands confirm tautomeric equilibria (e.g., triazole-thione vs. thiol forms) . The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogs supports thione dominance .
- NMR : Rip-B exhibits δH 7.62 (NH) and δC 167.2 (C=O), consistent with benzamide carbonyl stabilization .
Research Findings and Structure-Activity Relationships (SAR)
- Benzamide Flexibility : Simplified analogs like Rip-B lack the thiophene-morpholine scaffold, resulting in lower molecular complexity and altered pharmacokinetics .
- Triazole Derivatives : Compounds in exhibit tautomerism, which may influence metabolic stability compared to rigid benzamide-thiophene systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
